Daclatasvir dihydrochloride Daclatasvir dihydrochloride Daclatasvir hydrochloride is a hydrochloride obtained by combining daclatasvir with two molar equivalents of hydrochloric acid. It is a potent inhibitor of nonstructural protein 5A and is used for treatment of hepatitis C. It has a role as an antiviral drug and a nonstructural protein 5A inhibitor. It contains a daclatasvir(2+).
Daclatasvir Dihydrochloride is the dihydrochloride salt form of daclatasvir, an orally available inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex, with potential activity against HCV. Although the exact mechanism of action of daclatasvir has yet to be fully determined, this agent, upon oral administration and after intracellular uptake, appears to bind to domain I of the NS5A protein. This inhibits the activity of the NS5A protein and results in the disruption of the viral RNA replication complex, blockage of viral HCV RNA production, and inhibition of viral replication. NS5A, a zinc-binding and proline-rich hydrophilic phosphoprotein, plays a crucial role in HCV RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Brand Name: Vulcanchem
CAS No.: 1009119-65-6
VCID: VC21538955
InChI: InChI=1S/C40H50N8O6.ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);1H/t31-,32-,33-,34-;/m0./s1
SMILES: CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
Molecular Formula: C40H51ClN8O6
Molecular Weight: 775.3 g/mol

Daclatasvir dihydrochloride

CAS No.: 1009119-65-6

Cat. No.: VC21538955

Molecular Formula: C40H51ClN8O6

Molecular Weight: 775.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Daclatasvir dihydrochloride - 1009119-65-6

CAS No. 1009119-65-6
Molecular Formula C40H51ClN8O6
Molecular Weight 775.3 g/mol
IUPAC Name methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C40H50N8O6.ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);1H/t31-,32-,33-,34-;/m0./s1
Standard InChI Key AQVSGTIFAZLGND-VZJXZGSTSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl
SMILES CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
Canonical SMILES CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl
Appearance Solid powder

Chemical Properties and Structure

Daclatasvir dihydrochloride possesses specific chemical characteristics that influence its pharmacological behavior and efficacy as an antiviral agent. The compound's properties are summarized in the following table:

PropertyValue
Chemical FormulaC40H52Cl2N8O6
CAS Number1009119-65-6
Average Molecular Weight811.81
Monoisotopic Molecular Weight810.3386868
InChI KeyBVZLLUDATICXCI-JMSCDMLISA-N
Predicted Water Solubility0.00283 mg/mL
Predicted logP4.74 (ALOGPS) / 3.47 (Chemaxon)
Hydrogen Acceptor Count10
Hydrogen Donor Count4
Polar Surface Area181.62 Ų
Rotatable Bond Count13

Chemically, daclatasvir dihydrochloride is described as carbamic acid, N,N′-[[1,1′-biphenyl]-4,4′-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]] bis-, C,C′-dimethyl ester, hydrochloride (1:2) . Its complex chemical structure contains a biphenyl core with imidazole rings and pyrrolidine moieties, which contribute to its specific binding characteristics with viral proteins.

Mechanism of Action

Daclatasvir dihydrochloride functions as a potent inhibitor of the hepatitis C virus nonstructural protein 5A (NS5A), a multifunctional protein essential for viral replication . The compound exhibits the following mechanisms:

Primary Antiviral Activity

Daclatasvir binds specifically to the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for virion replication complex assembly . This interaction disrupts both viral RNA replication and virion assembly processes .

Modulation of NS5A Phosphorylation

The compound targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status . Maintaining the HCV replication complex is mediated by the cis-acting function of basally phosphorylated NS5A, while the trans-acting function of hyperphosphorylated NS5A modulates HCV assembly and infectious particle formation .

In Vitro Potency

In cell-based replicon assays, daclatasvir demonstrates potent inhibition of HCV genotypes 1a and 1b replication with effective concentration (EC50) values of 0.003-0.050 nM and 0.001-0.009 nM, respectively . The EC50 values for other genotypes range from 0.003-1.25 nM for genotypes 3a, 4a, 5a, and 6a, and 0.034-19 nM for genotype 2a .

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

Daclatasvir is rapidly absorbed after oral administration, with peak plasma concentration achieved within two hours of administration . The compound demonstrates dose-proportional increases in Cmax, AUC, and Cmin up to 60 mg once daily in HCV-infected subjects . Steady state is anticipated after approximately four days of once-daily administration .

Metabolism and Excretion

In vitro and in vivo studies demonstrate that daclatasvir is primarily metabolized by the cytochrome P450 system, with CYP3A4 being the major isoform responsible for its metabolism . No metabolites circulate at levels more than 5% of the parent concentration . The estimated volume of distribution at steady state is approximately 47 liters .

Clinical Trials and Efficacy

Phase 3 Clinical Trials

The efficacy of daclatasvir in combination with sofosbuvir, with or without ribavirin, was evaluated in three pivotal phase 3 clinical trials: ALLY-1, ALLY-2, and ALLY-3 . The primary endpoint in these studies was sustained virologic response (SVR), defined as HCV RNA below the lower limit of quantification (25 IU/mL) at post-treatment week 12 (SVR12).

Table 2 summarizes the design of these clinical trials:

TrialPopulationStudy Arms and Duration (Number of Patients Treated)
ALLY-3Genotype 3, treatment-naïve and treatment-experienced, with or without cirrhosisDaclatasvir and sofosbuvir for 12 weeks (N = 152)
ALLY-2Genotypes 1 and 3, treatment-naïve and treatment-experienced, with or without cirrhosis, with HCV/HIV-1 coinfectionDaclatasvir and sofosbuvir for 12 weeks (N = 137)
ALLY-1Genotypes 1 and 3, treatment-naïve or treatment-experienced, with or without cirrhosis, including decompensated cirrhosis and post-transplantDaclatasvir and sofosbuvir plus ribavirin for 12 weeks (N = 103)

ALLY-3+ Trial for Advanced Fibrosis and Cirrhosis

The ALLY-3+ trial specifically investigated the combination of daclatasvir with sofosbuvir and ribavirin in genotype 3 HCV patients with advanced fibrosis or cirrhosis, for treatment durations of 12 and 16 weeks . The results showed:

Efficacy in Different Patient Populations

According to the clinical trial data, the SVR12 rates in HCV genotype 1a-infected treatment-naïve subjects without and with cirrhosis undergoing daclatasvir and sofosbuvir therapy were 88% and 99%, respectively . The same dosing regimen in treatment-naïve patients with HCV genotype 3 infection without or with cirrhosis achieved SVR12 rates of 98% and 71%, respectively .

It is worth noting that SVR rates are reduced in HCV genotype 3-infected patients with cirrhosis receiving daclatasvir in combination with sofosbuvir for 12 weeks, highlighting the need for potentially extended treatment durations or additional ribavirin in this population .

Therapeutic Indications and Dosage

Approved Indications

Daclatasvir dihydrochloride is approved for use in combination with sofosbuvir for the treatment of adult patients with chronic HCV genotype 1 or 3 infection . Specific indications include:

  • Treatment of patients with chronic HCV genotype 3 infection without cirrhosis

  • Treatment of patients with chronic HCV genotype 3 infection with compensated (Child-Pugh A) or decompensated (Child-Pugh B or C) cirrhosis

  • Treatment of post-transplant patients with HCV recurrence

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :